molecular formula C14H12N2O B4823480 2-Carbazol-9-ylacetamide

2-Carbazol-9-ylacetamide

Cat. No.: B4823480
M. Wt: 224.26 g/mol
InChI Key: AYSPMELWNGIEQV-UHFFFAOYSA-N
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Description

2-Carbazol-9-ylacetamide is a carbazole derivative featuring an acetamide group (-NHCOCH₃) attached to the ethyl chain at the 9-position of the carbazole core. The compound’s structure enables hydrogen bonding via the amide group, which influences its solubility and crystallinity .

Properties

IUPAC Name

2-carbazol-9-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-14(17)9-16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSPMELWNGIEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbazol-9-ylacetamide typically involves the functionalization of carbazole at the nitrogen position. One common method is the reaction of carbazole with acetic anhydride in the presence of a base such as pyridine, leading to the formation of the acetamide derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Carbazol-9-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acetone.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted carbazole derivatives.

Scientific Research Applications

2-Carbazol-9-ylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of materials for optoelectronic devices, such as organic light-emitting diodes and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-Carbazol-9-ylacetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 2-carbazol-9-ylacetamide with key analogs, highlighting differences in substituents, molecular weight, and synthetic approaches:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Findings References
This compound None (parent structure) C₁₄H₁₃N₂O 225.27 Reductive amination (analogous to [7]) Hydrogen-bonded crystalline structure
2-(Carbazol-9-yl)acetic acid -COOH (carboxylic acid) C₁₄H₁₁NO₂ 225.24 Crystallization from solution Crystal structure resolved (P21/c space group)
N-[3-(6-Chloro-1,2,3,4-tetrahydrocarbazol-9-yl)carbonyl]phenylacetamide -Cl at C6, tetrahydrocarbazole C₂₁H₁₈ClN₂O₂ 377.84 Acylation of carbazole precursor Characterized by IR, NMR, and mass spectrometry
N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline -SO₂CH₃ (methylsulfonyl) C₂₁H₂₀N₂O₂S 364.46 Reductive amination Forms 1D hydrogen-bonded chains
Key Observations:

The methylsulfonyl group in N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline introduces strong intermolecular hydrogen bonding, improving crystallinity.

Synthetic Flexibility :

  • Reductive amination (e.g., using carbazole-9-acetaldehyde ) is versatile for introducing alkylamine or aniline groups.
  • Acylation reactions (e.g., in tetrahydrocarbazole derivatives ) enable precise functionalization of the carbazole core.

Physicochemical Properties: The carboxylic acid analog (2-(carbazol-9-yl)acetic acid) exhibits lower solubility in non-polar solvents due to its ionizable -COOH group . Acetamide derivatives generally show higher thermal stability than their aniline counterparts, as seen in hydrogen-bonding patterns .

Crystallographic and Spectroscopic Insights

  • 2-(Carbazol-9-yl)acetic acid crystallizes in the monoclinic P21/c space group, with intermolecular O–H⋯O hydrogen bonds stabilizing the lattice .
  • N-[2-(9H-carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline forms one-dimensional chains via N–H⋯O hydrogen bonds, a feature absent in non-sulfonated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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